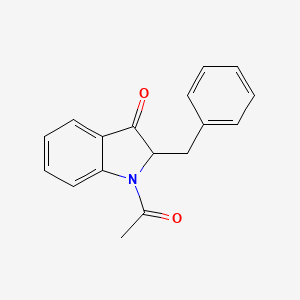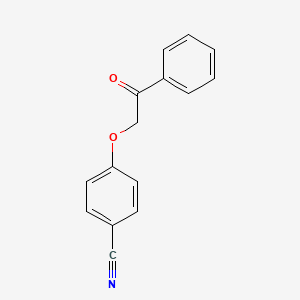![molecular formula C18H20F3NO2 B4203033 3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4203033.png)
3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
概要
説明
3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure It features a bicyclo[221]heptane core, which is a common motif in many natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure consistent quality and yield. Additionally, purification steps like crystallization or chromatography would be necessary to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets in biological systems. The trifluoromethoxy group can enhance its binding affinity to certain proteins or enzymes, while the bicyclo[2.2.1]heptane core provides structural rigidity. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Camphene: A bicyclo[2.2.1]heptane derivative with similar structural features.
3,3-Dimethyl-2-methylene-1-phenylindoline: Another compound with a similar core structure.
Uniqueness
What sets 3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide apart is the presence of the trifluoromethoxy group and the carboxamide functionality. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
3,3-dimethyl-2-methylidene-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2/c1-11-16(2,3)12-8-9-17(11,10-12)15(23)22-13-4-6-14(7-5-13)24-18(19,20)21/h4-7,12H,1,8-10H2,2-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISBUHCITCYFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-fluorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4202965.png)
![N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4202971.png)
![1,3-dimethyl-5-nitro-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4202983.png)
![N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4202994.png)
![5-BENZOYL-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B4203002.png)
![2-[(4-bromobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4203007.png)
![7-BENZYL-3-(2-MORPHOLINOETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE](/img/structure/B4203014.png)
![N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4203022.png)
![2-(4-chlorophenoxy)-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B4203028.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide](/img/structure/B4203039.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4203047.png)
